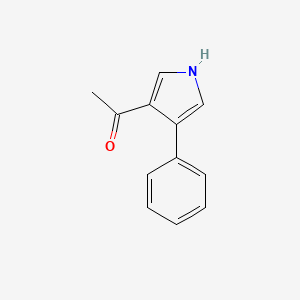

1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one” is a chemical compound with the CAS Number: 40167-28-0. It has a molecular weight of 185.23 and its IUPAC name is 1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one .

Synthesis Analysis

The synthesis of “1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one” involves two stages . In the first stage, 1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one reacts with sodium hydride in N,N-dimethyl-formamide at 0℃ for 0.5 hours. In the second stage, hexafluorobenzene is added to the reaction mixture in N,N-dimethyl-formamide at 20℃ for 2 hours .Molecular Structure Analysis

The InChI code for “1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one” is 1S/C12H11NO/c1-9(14)11-7-13-8-12(11)10-5-3-2-4-6-10/h2-8,13H,1H3 .Physical And Chemical Properties Analysis

“1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one” is a powder with a melting point of 157-158℃ .Aplicaciones Científicas De Investigación

Synthesis Methods and Applications

Metal-Free Synthesis in Aqueous Medium : An efficient metal-free method for synthesizing polysubstituted pyrrole derivatives, including 1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one, has been developed. This involves intermolecular cycloaddition in the presence of surfactants and uses water as a solvent under microwave conditions, yielding good to excellent outcomes (Kumar, Rāmānand, & Tadigoppula, 2017).

One-Pot Synthesis with Nano Copper Oxide : A one-pot synthesis method using nano copper oxide as a heterogeneous nanocatalyst has been described for highly substituted pyrroles. This method is noted for its excellent yields and cost-effectiveness, leveraging aromatic aldehydes, β-keto esters, and nitromethane (Saeidian, Abdoli, & Salimi, 2013).

Electrochemical and Structural Properties

Electronically Intercommunicating Iron Centers : Research on diferrocenyl-1-phenyl-1H-pyrrole and tetraferrocenyl-1-phenyl-1H-pyrrole has shown significant electron delocalization in the pyrrole core system. These compounds exhibit reversible one-electron transfer processes, highlighting their electrochemical properties (Hildebrandt, Schaarschmidt, & Lang, 2011).

Influence on Electrooptic Film Fabrication : Studies have shown the influence of pyrrole-pyridine-based dibranched chromophores on covalent self-assembly, thin-film microstructure, and nonlinear optical response. These compounds contribute significantly to electrooptic applications (Facchetti et al., 2006).

Antimicrobial Properties

- Antimicrobial Evaluation of Pyrrole Derivatives : A series of substituted pyrrole derivatives have been synthesized and evaluated for their antimicrobial activity, highlighting the potential of such compounds in medical applications (Kumar, Kumar, & Nihana, 2017).

Polymer Synthesis and Properties

- Synthesis and Effects of Substituents on Properties : Conducting polymers based on pyrrole derivatives have been synthesized, showing variations in electrical conductivity and thermal stability based on the substituents used. These findings are significant for electronic applications (Pandule et al., 2014).

Safety and Hazards

The safety information for “1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one” includes several hazard statements: H302, H315, H319, H335. The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

1-(4-phenyl-1H-pyrrol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9(14)11-7-13-8-12(11)10-5-3-2-4-6-10/h2-8,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTOZWJDRBYWHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC=C1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-2-fluorophenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2406628.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2406629.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2406633.png)

![1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea](/img/structure/B2406641.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2406647.png)

![8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one](/img/structure/B2406648.png)

![1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2406650.png)